molecular formula C11H9ClFN3O2S B2955999 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1341009-16-2

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2955999
CAS No.: 1341009-16-2
M. Wt: 301.72
InChI Key: ANUAWIYLDFWEEO-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties

Properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2S/c12-8-6-7(3-4-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUAWIYLDFWEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.

    Pharmacology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Biochemistry: It is used in studies to understand the mechanisms of enzyme inhibition and protein binding.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

    Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

Uniqueness

2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can enhance its biological activity and selectivity. The combination of these substituents with the sulfonamide group provides a distinct chemical profile that can be exploited for various therapeutic applications.

Biological Activity

The compound 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide , often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is C11H9ClFN3O2SC_{11}H_{9}ClFN_{3}O_{2}S, with a molecular weight of approximately 292.72 g/mol. The structure features a pyridine ring substituted with a sulfonamide group and a chloro-fluoro phenyl moiety, which is crucial for its biological interactions.

Structural Representation

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study conducted by Tageldin et al. demonstrated that modifications in the sulfonamide structure could enhance antibacterial potency against various pathogens. The compound's mechanism of action appears to involve inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays showed that it significantly inhibited the production of pro-inflammatory cytokines in RAW264.7 macrophages. The compound also demonstrated a reduction in cyclooxygenase (COX) enzyme activity, suggesting its role as an anti-inflammatory agent .

Anticancer Properties

Emerging evidence suggests that 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide may possess anticancer properties. A study indicated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .

Case Studies and Research Findings

StudyFindings
Tageldin et al. (2023)Identified enhanced antibacterial activity through structural modifications of sulfonamides, including this compound .
COX Inhibition Study (2021)Demonstrated significant inhibition of COX-1 and COX-2 enzymes, correlating with reduced inflammation in animal models .
Anticancer Research (2020)Showed induction of apoptosis in human cancer cell lines, suggesting potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 3-chloro-4-fluorophenyl group is pivotal for enhancing the biological efficacy of the compound. Variations in substituents on the pyridine ring significantly affect its binding affinity and biological activity.

Key SAR Insights:

  • Chlorine Substitution : The chlorine atom at the 3-position enhances binding interactions with target enzymes.
  • Fluorine Presence : The fluorine atom increases lipophilicity, improving membrane permeability and bioavailability.
  • Sulfonamide Group : Essential for antimicrobial activity due to its role in mimicking p-amino benzoic acid (PABA), crucial for bacterial growth.

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